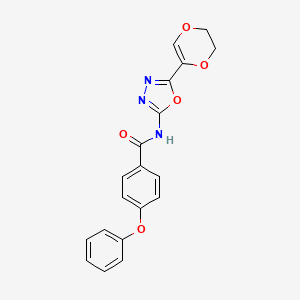
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a useful research compound. Its molecular formula is C19H15N3O5 and its molecular weight is 365.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a synthetic compound characterized by a complex structure that includes a benzamide backbone, an oxadiazole ring, and a dioxin moiety. This unique combination of functional groups suggests significant potential for various biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N4O6 with a molecular weight of approximately 376.37 g/mol. The compound's structure can be described as follows:
| Component | Description |
|---|---|
| Dioxin Moiety | A 1,4-dioxin ring contributing to its reactivity. |
| Oxadiazole Ring | A 1,3,4-oxadiazole ring enhancing biological activity. |
| Phenoxy Group | A phenoxybenzamide moiety providing stability and solubility. |
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity:
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. The presence of the oxadiazole and dioxin rings may enhance the ability to disrupt bacterial cell walls or inhibit essential enzymes involved in microbial metabolism.
2. Anticancer Properties:
Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of specific signaling pathways that regulate cell proliferation and survival. For instance, it may inhibit key enzymes involved in cancer cell growth.
3. Mechanism of Action:
The biological effects of this compound are likely mediated through interactions with various molecular targets within cells. This includes binding to receptors or enzymes that play critical roles in cellular processes such as metabolism and apoptosis .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Study 2: Anticancer Activity
In vitro studies demonstrated that the compound reduced viability in several cancer cell lines (e.g., HeLa and MCF7) by inducing apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with this compound.
Comparative Analysis
To provide context for its biological activity, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-hydroxybenzofuran) | Benzofuran moiety | Antimicrobial |
| N-(furan) | Furan ring | Anticancer |
| N-(benzothiazole-sulfonamide) | Benzothiazole ring | Antimicrobial |
| N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-y) | Dioxin + oxadiazole + phenoxy group | Enhanced antimicrobial/anticancer |
Propriétés
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-17(20-19-22-21-18(27-19)16-12-24-10-11-25-16)13-6-8-15(9-7-13)26-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTDVQHVEYPUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














